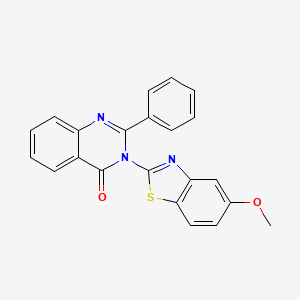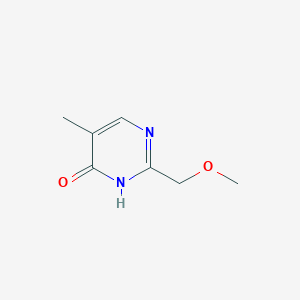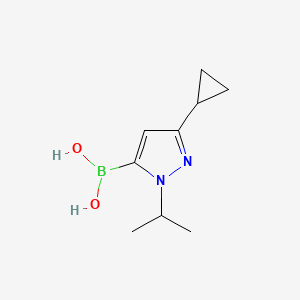
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with cyclopropyl and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated pyrazole with a boronic acid derivative under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of boronic acids, including (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid, often relies on scalable and efficient synthetic routes. Hydroboration of alkenes or alkynes followed by oxidation is a common industrial method . This process involves the addition of a borane reagent to an unsaturated bond, followed by oxidation to yield the boronic acid.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane or alkene.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding alcohol, while reduction with lithium aluminum hydride can produce the corresponding alkane.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its boronic acid group can interact with biological targets, making it a candidate for enzyme inhibitors and other therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of (3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological activities . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Isopropyl-1H-pyrazol-5-yl)boronic acid: Similar structure but lacks the cyclopropyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc-protected pyrazole ring and a boronic acid ester group.
1H-Pyrazole-4-boronic acid: A simpler pyrazole derivative with a boronic acid group.
Uniqueness
(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)boronic acid is unique due to the presence of both cyclopropyl and isopropyl groups on the pyrazole ring. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other boronic acid derivatives.
Propriétés
Formule moléculaire |
C9H15BN2O2 |
|---|---|
Poids moléculaire |
194.04 g/mol |
Nom IUPAC |
(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C9H15BN2O2/c1-6(2)12-9(10(13)14)5-8(11-12)7-3-4-7/h5-7,13-14H,3-4H2,1-2H3 |
Clé InChI |
KSMSGERLIGZEIM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NN1C(C)C)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



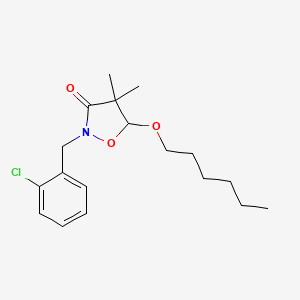
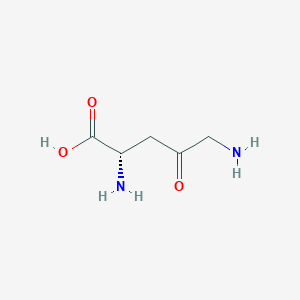
![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)

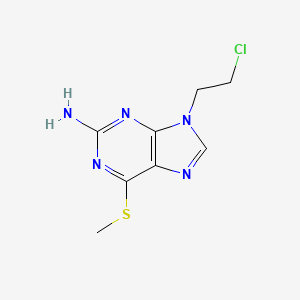
![2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid](/img/structure/B12922984.png)
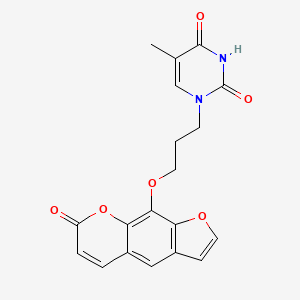
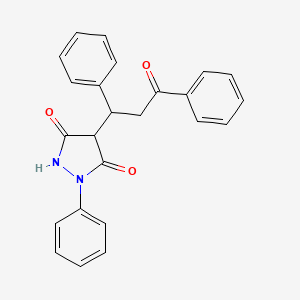
![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)


